2,4-Dichloro-3-fluoropyridine
Overview
Description
2,4-Dichloro-3-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2Cl2FN It is a derivative of pyridine, where two chlorine atoms and one fluorine atom are substituted at the 2nd, 4th, and 3rd positions, respectively
Mechanism of Action
Target of Action
2,4-Dichloro-3-fluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds . .
Mode of Action
Fluoropyridines in general are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that this compound interacts with its targets in a similar manner.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound is described as having high lipophilicity , which could impact its bioavailability.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that the compound likely has significant effects at the molecular and cellular level.
Action Environment
The compound’s high lipophilicity could suggest that it is relatively stable in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoropyridine typically involves the fluorination of 2,4-dichloropyridine. One common method is the reaction of 2,4-dichloropyridine with a fluorinating agent such as Selectfluor® in the presence of a base. The reaction is usually carried out in a solvent like acetonitrile at room temperature, yielding this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions is critical to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dioxane or ethanol.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
2,4-Dichloro-3-fluoropyridine is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the development of bioactive molecules for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
2,4-Dichloropyridine: Lacks the fluorine atom, making it less electron-withdrawing and potentially less reactive in certain reactions.
3,5-Dichloro-2-fluoropyridine: Another isomer with different substitution patterns, leading to variations in chemical behavior and applications.
2,3,5,6-Tetrafluoropyridine: A fully fluorinated pyridine with distinct properties due to the high fluorine content.
Uniqueness: 2,4-Dichloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
IUPAC Name |
2,4-dichloro-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNWRWYEJBBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601950 | |
Record name | 2,4-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-85-0 | |
Record name | 2,4-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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